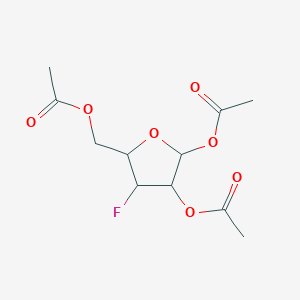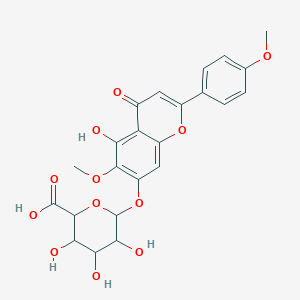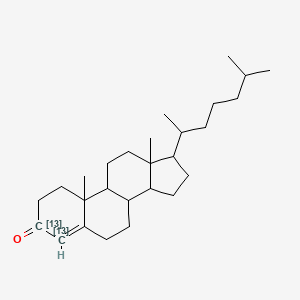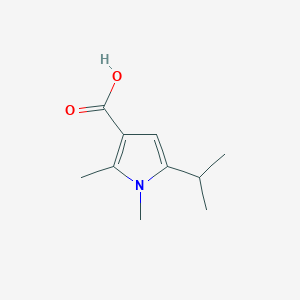
(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate is an organic compound with the molecular formula C11H15FO7 This compound is characterized by the presence of acetoxy groups and a fluorine atom attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate typically involves the acetylation of 3-fluorooxolane derivatives. One common method includes the reaction of 3-fluorooxolane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- (4,5-Diacetyloxy-3-chlorooxolan-2-yl)methyl acetate
- (4,5-Diacetyloxy-3-bromooxolan-2-yl)methyl acetate
- (4,5-Diacetyloxy-3-iodooxolan-2-yl)methyl acetate
Uniqueness
The presence of the fluorine atom in (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring specific reactivity profiles.
Properties
Molecular Formula |
C11H15FO7 |
|---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
(4,5-diacetyloxy-3-fluorooxolan-2-yl)methyl acetate |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-9(12)10(17-6(2)14)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3 |
InChI Key |
GHMQCQNHDDLESD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)
![rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis](/img/structure/B12313352.png)


![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B12313370.png)

![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)

![rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol](/img/structure/B12313403.png)
![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)
